molecular formula C95H97N13O30 B1672328 Feglymycin

Feglymycin

Cat. No.: B1672328
M. Wt: 1900.9 g/mol
InChI Key: QJQKBRUTBCTBKE-OVYRLPCXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Feglymycin is a naturally occurring peptide antibiotic produced by the bacterium Streptomyces sp. DSM 11171. It is a 13-mer peptide known for its potent anti-HIV and antimicrobial properties. The compound includes highly racemizable 3,5-dihydroxyphenylglycines, which contribute to its biological activity .

Safety and Hazards

When handling Feglymycin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The total synthesis of Feglymycin based on a linear/convergent hybrid approach using micro-flow amide bond formation will enable the practical preparation of biologically active oligopeptides that contain highly racemizable amino acids . This research will undoubtedly pave the way for the synthesis and analog preparation of this compound and other biologically active oligopeptides .

Biochemical Analysis

Biochemical Properties

Feglymycin interacts with various biomolecules in its role as an antibiotic and antiviral agent . It inhibits HIV replication in the lower mM range and also inhibits HIV cell-to-cell transfer between HIV-infected T cells and uninfected CD4+ T cells . This compound potently interacts with the viral envelope protein gp120 . An alanine-scan analysis of this compound revealed that L-aspartic acid at position 13 plays an important role in its anti-HIV activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits HIV replication and cell-to-cell transfer between HIV-infected T cells and uninfected CD4+ T cells . It also inhibits the DC-SIGN-mediated viral transfer to CD4+ T cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It interacts with the viral envelope protein gp120, acting as a gp120/CD4 binding inhibitor . This interaction is crucial for its anti-HIV activity. In vitro generated FGM-resistant HIV-1 IIIB virus showed two unique mutations in gp120 at positions I153L and K457I .

Temporal Effects in Laboratory Settings

It is known that temperature fluctuations can significantly affect lab test results , which could potentially impact the observed effects of this compound.

Dosage Effects in Animal Models

It is known that the effects of drugs can vary with different dosages in animal models .

Metabolic Pathways

It is known that the biosynthesis of 4-hydroxyphenylglycine (Hpg), 3,5-dihydroxyphenylglycine (Dpg) and phenylglycine (Phg) has been intensively investigated .

Subcellular Localization

It is known that the subcellular localization of proteins provides the physiological context for their function .

Chemical Reactions Analysis

Types of Reactions: Feglymycin undergoes various chemical reactions, including:

    Oxidation: The presence of hydroxyl groups in the 3,5-dihydroxyphenylglycine residues makes this compound susceptible to oxidation reactions.

    Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues within the peptide chain.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction can result in the formation of amines or alcohols.

Comparison with Similar Compounds

    Vancomycin: A glycopeptide antibiotic used to treat methicillin-resistant Staphylococcus aureus infections.

    Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action to vancomycin.

    Ramoplanin: A lipoglycodepsipeptide antibiotic that inhibits cell wall biosynthesis.

Uniqueness: Feglymycin is unique due to its combination of anti-HIV and antimicrobial properties, which are attributed to the presence of highly racemizable 3,5-dihydroxyphenylglycines . This dual activity makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-phenylpropanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C95H97N13O30/c1-43(2)73(99-90(132)78(50-27-59(113)37-60(114)28-50)101-84(126)72(96)46-10-18-55(109)19-11-46)85(127)106-81(53-33-65(119)40-66(120)34-53)93(135)103-77(49-16-24-58(112)25-17-49)89(131)108-82(54-35-67(121)41-68(122)36-54)94(136)104-76(48-14-22-57(111)23-15-48)88(130)107-79(51-29-61(115)38-62(116)30-51)91(133)100-74(44(3)4)86(128)105-80(52-31-63(117)39-64(118)32-52)92(134)102-75(47-12-20-56(110)21-13-47)87(129)97-69(26-45-8-6-5-7-9-45)83(125)98-70(95(137)138)42-71(123)124/h5-25,27-41,43-44,69-70,72-82,109-122H,26,42,96H2,1-4H3,(H,97,129)(H,98,125)(H,99,132)(H,100,133)(H,101,126)(H,102,134)(H,103,135)(H,104,136)(H,105,128)(H,106,127)(H,107,130)(H,108,131)(H,123,124)(H,137,138)/t69-,70-,72+,73-,74-,75-,76-,77-,78+,79+,80+,81+,82+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQKBRUTBCTBKE-OVYRLPCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C1=CC(=CC(=C1)O)O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3=CC(=CC(=C3)O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC(C5=CC(=CC(=C5)O)O)C(=O)NC(C(C)C)C(=O)NC(C6=CC(=CC(=C6)O)O)C(=O)NC(C7=CC=C(C=C7)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C9=CC(=CC(=C9)O)O)NC(=O)C(C1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H](C1=CC(=CC(=C1)O)O)C(=O)N[C@@H](C2=CC=C(C=C2)O)C(=O)N[C@H](C3=CC(=CC(=C3)O)O)C(=O)N[C@@H](C4=CC=C(C=C4)O)C(=O)N[C@H](C5=CC(=CC(=C5)O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C6=CC(=CC(=C6)O)O)C(=O)N[C@@H](C7=CC=C(C=C7)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H](C9=CC(=CC(=C9)O)O)NC(=O)[C@@H](C1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C95H97N13O30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1900.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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